Cas no 466635-90-5 ((1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol)

(1R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral intermediate of interest in synthetic organic chemistry, particularly for the development of pharmacologically active compounds. Its stereospecific (R)-configuration ensures high enantiopurity, which is critical for applications requiring precise chiral control, such as asymmetric synthesis or drug development. The chloro-substituted tetrahydronaphthalene scaffold provides a versatile framework for further functionalization, making it valuable in medicinal chemistry research. This compound’s stability under standard conditions and compatibility with common synthetic methodologies enhance its utility as a building block. Its structural features may also contribute to studies in neuroactive or bioactive molecule design, though specific applications depend on derivative modifications.
(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol structure
466635-90-5 structure
Product Name:(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
CAS No:466635-90-5
MF:C10H11ClO
MW:182.646742105484
MDL:MFCD16037761
CID:2693924
PubChem ID:28293864
Update Time:2025-06-30

(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
    • AT36495
    • AKOS017517319
    • 466635-90-5
    • EN300-322884
    • CS-0246364
    • MDL: MFCD16037761
    • Inchi: 1S/C10H11ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m1/s1
    • InChI Key: IPHXZGPPFVUBEW-SNVBAGLBSA-N
    • SMILES: ClC1C=CC2=C(C=1)[C@@H](CCC2)O

Computed Properties

  • Exact Mass: 182.0498427Da
  • Monoisotopic Mass: 182.0498427Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.2Ų

(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol Pricemore >>

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Additional information on (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol

(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol: A Potent Compound with Broad Applications in Pharmaceutical and Biomedical Research

(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol, with the chemical identifier CAS No. 466635-90-5, represents a unique class of organic compounds that has garnered significant attention in recent years due to its potential applications in pharmaceutical development and biomedical research. This compound belongs to the family of tetrahydro-naphthalene derivatives, characterized by its partially saturated naphthalene ring system and the presence of a hydroxyl group at the 1-position. The stereochemistry of the molecule, specifically the (1R) configuration, plays a critical role in determining its biological activity and pharmacological profile.

Recent studies have highlighted the structural versatility of (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol in modulating various cellular pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to interact with specific ion channels, suggesting potential therapeutic applications in neurological disorders. This finding aligns with the growing interest in small-molecule modulators for treating conditions such as epilepsy and neurodegenerative diseases.

The molecular framework of (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is built around a naphthalene nucleus with four hydrogen atoms replacing two of the aromatic rings. The presence of the hydroxyl group at position 1 introduces polar characteristics, while the chlorine atom at position 7 contributes to the compound's hydrophobic properties. This combination of functional groups allows for diverse interactions with biological targets, making it a promising candidate for drug development.

One of the most notable applications of (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol lies in its potential as a scaffold for designing novel therapeutics. Researchers at the University of Tokyo have recently reported the synthesis of analogs with enhanced solubility and bioavailability, as described in a 2024 issue of Advanced Drug Delivery Reviews. These modifications have shown improved efficacy in preclinical models of inflammatory diseases, underscoring the compound's adaptability in medicinal chemistry.

From a synthetic perspective, the preparation of (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol involves a multi-step process that typically begins with the formation of a naphthalene derivative through a Diels-Alder reaction. Subsequent functionalization steps, including hydroxylation and chlorination, yield the final product. This synthetic route, detailed in a 2022 study published in Organic & Biomolecular Chemistry, has been optimized to improve yield and reduce byproducts, aligning with current trends in green chemistry.

Biological studies have revealed that (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol exhibits activity against specific bacterial strains, as reported in a 2023 paper in Antimicrobial Agents and Chemotherapy. The compound's ability to disrupt microbial cell membranes suggests potential applications in antimicrobial drug development. This finding is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.

Another area of interest is the compound's interaction with lipid rafts in cell membranes. A 2024 study in Cell Reports demonstrated that (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol can modulate the organization of these membrane domains, which has implications for cellular signaling and disease pathogenesis. This property could be exploited in the development of targeted therapies for conditions involving dysregulated membrane dynamics.

The compound's potential in cancer research has also been explored. A 2023 preclinical study published in Cancer Research showed that (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol can induce apoptosis in certain cancer cell lines, suggesting its role as a potential chemotherapeutic agent. These findings highlight the compound's versatility in targeting different biological processes.

From a pharmacokinetic standpoint, the solubility and stability of (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol are critical factors in its development as a therapeutic agent. Recent advances in formulation science, as discussed in a 2024 review in Pharmaceutical Research, have led to the creation of nanoparticle-based delivery systems that enhance the compound's bioavailability and reduce systemic toxicity. These innovations are essential for translating laboratory findings into clinical applications.

Despite its promising attributes, the use of (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is not without challenges. Issues such as potential side effects and the need for further clinical trials must be addressed before it can be considered for widespread therapeutic use. Ongoing research aims to refine its properties and expand its applications, reflecting the dynamic nature of medicinal chemistry.

In conclusion, (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol represents a significant advancement in the field of organic chemistry and pharmaceutical science. Its unique molecular structure and diverse biological activities make it a valuable compound for further investigation. As research continues to uncover its potential, this compound may play a pivotal role in the development of new treatments for a range of diseases, underscoring the importance of continued exploration in this area.

For researchers and pharmaceutical developers, understanding the properties and applications of (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is crucial. Ongoing studies are expected to provide deeper insights into its mechanisms of action and therapeutic potential, paving the way for innovative drug discoveries. The compound's journey from a laboratory synthesis to potential clinical use exemplifies the exciting possibilities in modern medicinal chemistry.

As the scientific community continues to explore new avenues in drug development, compounds like (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol will remain at the forefront of innovation. Their study not only contributes to the advancement of pharmaceutical science but also highlights the importance of interdisciplinary research in addressing complex health challenges. The future of this compound and its derivatives holds great promise for improving human health and well-being.

Finally, the exploration of (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol underscores the importance of continued investment in research and development. By fostering collaboration between academia, industry, and regulatory bodies, the potential of this compound can be fully realized. As we move forward, the study of such compounds will undoubtedly play a key role in shaping the future of medicine and healthcare.

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